molecular formula C18H23IOP+ B14422862 (2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium CAS No. 80833-25-6

(2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium

Cat. No.: B14422862
CAS No.: 80833-25-6
M. Wt: 413.3 g/mol
InChI Key: PRFJGWNEUIFADJ-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium is a chemical compound with the molecular formula C18H23IOP+. It is known for its unique structure, which includes a phosphonium ion bonded to a diphenyl group, an iodomethyl group, and a 2,2-dimethylpropoxy group .

Preparation Methods

The synthesis of (2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium typically involves the reaction of diphenylphosphine with iodomethane and 2,2-dimethylpropyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other phosphorus-containing compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can interact with negatively charged sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .

Comparison with Similar Compounds

(2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium can be compared with other similar compounds, such as:

    Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction.

    Tetraphenylphosphonium chloride: Another phosphonium salt with applications in organic synthesis and catalysis.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other phosphonium compounds .

Properties

CAS No.

80833-25-6

Molecular Formula

C18H23IOP+

Molecular Weight

413.3 g/mol

IUPAC Name

2,2-dimethylpropoxy-(iodomethyl)-diphenylphosphanium

InChI

InChI=1S/C18H23IOP/c1-18(2,3)14-20-21(15-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3/q+1

InChI Key

PRFJGWNEUIFADJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CO[P+](CI)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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